2-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at position 5 with a trifluoromethyl group and at position 2 with a bicyclic octahydropyrrolo[2,3-c]pyrrol moiety. The latter is further functionalized via a methyl linker to a 4-methyl-1,3-thiazol-5-yl group. Such structural complexity suggests applications in medicinal chemistry, particularly targeting receptors or enzymes where heterocyclic motifs play critical roles .
Propriétés
IUPAC Name |
4-methyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4S/c1-11-15(25-10-22-11)9-23-5-4-12-7-24(8-14(12)23)16-3-2-13(6-21-16)17(18,19)20/h2-3,6,10,12,14H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGAKPYPLVNZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analog 1: (2R,3S,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(5-methylthiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl)tetrahydrofuran-3-ol
- Core Differences : While both compounds share fused pyrrolo-pyridine/pyrrolidine systems, Analog 1 incorporates a tetrahydrofuran backbone and a 5-methylthiophene substituent instead of the thiazole group.
- Functional Implications: The thiophene in Analog 1 may confer distinct π-π stacking interactions compared to the thiazole’s nitrogen-mediated hydrogen bonding.
Structural Analog 2: MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Core Differences : MPEP retains a simpler pyridine scaffold with phenylethynyl and methyl substituents.
- Bioactivity : MPEP is a potent mGlu5 receptor antagonist with demonstrated anxiolytic effects in rodents . In contrast, the target compound’s trifluoromethyl group and bicyclic amine-thiazole system may modulate different receptor targets or enhance pharmacokinetic properties like blood-brain barrier penetration.
Structural Analog 3: Rapamycin Derivatives (Compounds 1 and 7 from )
- NMR analysis (Table 2 in ) revealed that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) correlate with altered bioactivity. Applying this approach, the target compound’s thiazole and trifluoromethyl groups would likely perturb NMR profiles in regions linked to receptor binding or solubility .
Comparative Data Table
Research Findings and Implications
- Substituent-Driven Bioactivity : The trifluoromethyl group in the target compound may enhance metabolic stability compared to MPEP’s methyl group, as seen in fluorinated drug analogs .
- Lumping Strategy Relevance : Per , the target compound could be grouped with other bicyclic heterocycles for reactivity modeling, though its thiazole group may necessitate distinct reaction pathways .
- Synthetic Challenges : Analog 1’s DMTr-protected intermediate highlights the complexity of synthesizing multi-heterocyclic systems, suggesting similar challenges for the target compound’s scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
